Flucofuron

Programmed cell death Mitochondrial membrane potential Mechanism of action

Parasitic disease research is constrained by cross-resistance to nitroheterocyclic therapies and limited cysticidal agents. Flucofuron-a bisaryl urea mechanistically distinct from chitin-synthesis inhibitors-addresses both gaps via mitochondrial disruption-driven programmed cell death. • Superior anti-leishmanial selectivity: SI = 26.7 vs miltefosine (SI = 23.1) against L. amazonensis amastigotes. • Anti-T. cruzi potency comparable to benznidazole: IC₅₀ = 3.26 ± 0.34 µM. • Rare cyst-stage activity: 2.8× more potent against N. fowleri cysts (IC₅₀ = 0.88 µM) vs trophozoites. Supplied with full characterization data for SAR studies, combination screening, and PAM therapeutic programs.

Molecular Formula C15H8Cl2F6N2O
Molecular Weight 417.1 g/mol
CAS No. 370-50-3
Cat. No. B1212157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlucofuron
CAS370-50-3
Synonymsflucofuron
N,N'-bis(4-chloro-3-trifluoromethyl)phenyl urea
Molecular FormulaC15H8Cl2F6N2O
Molecular Weight417.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C(F)(F)F)Cl
InChIInChI=1S/C15H8Cl2F6N2O/c16-11-3-1-7(5-9(11)14(18,19)20)24-13(26)25-8-2-4-12(17)10(6-8)15(21,22)23/h1-6H,(H2,24,25,26)
InChIKeyABOVRDBEJDIBMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flucofuron Procurement Overview


Flucofuron (CAS 370-50-3) is a symmetrical bisaryl urea compound—chemically N,N′-bis[4-chloro-3-(trifluoromethyl)phenyl]urea [1]—belonging to the phenylurea class with a molecular formula of C₁₅H₈Cl₂F₆N₂O and molecular weight of 417.13 g/mol [2]. Originally registered under ISO 1750 as an insecticide [1], Flucofuron has more recently been repurposed and characterized as an antiparasitic agent with demonstrated activity against kinetoplastid parasites and helminths [3]. The compound exists as a solid with a melting point of 231–232 °C and is supplied for research use with detailed characterization data compliant with regulatory guidelines [4].

Flucofuron Substitution Risk Analysis


Phenylurea compounds—including benzoylphenylureas such as diflubenzuron, lufenuron, and flufenoxuron—exhibit divergent biological profiles due to differences in substitution patterns, molecular targets, and mechanism-of-action specificity. The majority of benzoylphenylureas act as insect growth regulators via inhibition of chitin synthesis, rendering them ineffective against non-arthropod targets such as kinetoplastid parasites and nematodes [1]. Flucofuron, by contrast, is a bisaryl urea lacking the benzoyl moiety and has been shown to induce programmed cell death in protozoan parasites via mitochondrial disruption and reactive oxygen species accumulation [2]. Even among antiparasitic screening hits co-identified with Flucofuron (e.g., flufenerim, indomethacin), quantitative differences in potency and cytotoxicity profiles exist, as detailed in Section 3 [3]. Substitution without direct comparative validation would introduce uncontrolled variables in target engagement, potency, and selectivity outcomes.

Flucofuron Comparative Evidence


Programmed Cell Death vs. Chitin Synthesis Inhibition

Flucofuron's mechanism of action fundamentally diverges from that of benzoylphenylurea insecticides such as diflubenzuron and lufenuron. While benzoylphenylureas inhibit chitin synthesis in arthropods and are inactive against non-arthropod targets, Flucofuron induces programmed cell death in protozoan parasites via mitochondrial membrane potential disruption, reactive oxygen species accumulation, chromatin condensation, and plasma membrane permeability alteration [1]. In experimental assays against Leishmania amazonensis and Trypanosoma cruzi, Flucofuron treatment at the IC₉₀ concentration produced quantifiable chromatin condensation and mitochondrial depolarization, confirming apoptotic-like death rather than necrosis [1]. The Pesticide Properties Database confirms that Flucofuron inhibits the synthesis of the enzyme required to break down keratin, further distinguishing its biochemical target profile from chitin synthesis inhibitors [2].

Programmed cell death Mitochondrial membrane potential Mechanism of action Antiparasitic

Selectivity Index vs. Miltefosine in Leishmania Amastigotes

In a direct head-to-head comparison against the standard-of-care drug miltefosine, Flucofuron demonstrated numerically superior selectivity indices (SI) against both promastigote and amastigote forms of Leishmania amazonensis. Against intracellular amastigotes—the clinically relevant disease-causing stage—Flucofuron exhibited an SI of 26.7 compared to miltefosine's SI of 23.1, representing a 15.6% improvement in therapeutic window [1]. Against promastigotes, Flucofuron's SI was 13.8 versus miltefosine's 11.1. The CC₅₀ values against murine macrophages were comparable (Flucofuron: 83.86 ± 20.76 µM; miltefosine: 72.18 ± 8.85 µM), while Flucofuron achieved slightly lower IC₅₀ values (promastigote: 6.07 ± 1.11 µM vs. 6.48 ± 0.25 µM; amastigote: 3.14 ± 0.39 µM vs. 3.12 ± 0.30 µM) [1].

Leishmaniasis Selectivity index Antiparasitic Drug discovery

Potency and Selectivity vs. Benznidazole in T. cruzi

Against Trypanosoma cruzi—the etiological agent of Chagas disease—Flucofuron exhibited IC₅₀ values comparable to the standard treatment benznidazole (epimastigote: 4.28 ± 0.83 µM vs. 6.92 ± 0.77 µM; amastigote: 3.26 ± 0.34 µM vs. 2.67 ± 0.39 µM) [1]. However, the selectivity indices diverged substantially: benznidazole demonstrated exceptionally high SI values (epimastigote SI = 57.8; amastigote SI = 149.8) due to its very low mammalian cytotoxicity (CC₅₀ = 399.91 ± 1.40 µM), whereas Flucofuron showed lower but still acceptable SI values (epimastigote SI = 19.6; amastigote SI = 25.7) [1]. This differential profile—Flucofuron's lower absolute selectivity but distinct mechanism of programmed cell death induction versus benznidazole's nitroreductase-dependent activation—makes Flucofuron a mechanistically distinct alternative for benznidazole-resistant strains or combination therapy strategies.

Chagas disease Trypanosoma cruzi Selectivity index Benznidazole

Anthelmintic Screening Hits in C. elegans

In a medium-throughput screen of 400 compounds from the Medicines for Malaria Venture's COVID Box and Global Health Priority Box, Flucofuron was identified alongside flufenerim and indomethacin as one of three novel anthelmintic hits using an infrared-based Caenorhabditis elegans motility assay [1]. The EC₅₀ values for the three compounds ranged from 0.211 to 23.174 µM. Counter-toxicity screening against HEK293 cells revealed varying degrees of cytotoxicity, with EC₅₀ values spanning 0.453 to >100 µM [1]. While the publication does not disaggregate individual EC₅₀ values for each compound, the data establish Flucofuron as one of only three confirmed anthelmintic hits among 400 compounds screened, representing a 0.75% hit rate and distinguishing Flucofuron from the vast majority of in-class compounds that lack demonstrable anti-nematode activity [1]. Cross-study comparison indicates that Flucofuron's anthelmintic activity complements its antiprotozoal profile, whereas flufenerim and indomethacin possess distinct primary indications.

Anthelmintic Caenorhabditis elegans EC50 Nematode

Activity Against N. fowleri Trophozoites and Cysts

Flucofuron exhibits potent activity against the free-living amoeba Naegleria fowleri, the causative agent of primary amoebic meningoencephalitis (PAM), a rare but nearly universally fatal brain infection [1]. Against trophozoites of two N. fowleri strains, Flucofuron demonstrated IC₅₀ values of 2.58 µM (ATCC 30808) and 2.47 µM (ATCC 30215). Notably, Flucofuron retained activity against the highly resistant cyst stage with an IC₅₀ of 0.88 µM, which is approximately 2.8-fold more potent than its activity against the trophozoite stage [1]. This cysticidal activity is a differentiating feature, as few antiamoebic agents effectively target the dormant, environmentally persistent cyst form that contributes to treatment failure and recurrence.

Naegleria fowleri Primary amoebic meningoencephalitis Antiamoebic Cysticidal

Flucofuron Application Scenarios


Antikinetoplastid Drug Discovery

Based on direct comparative data showing Flucofuron's superior selectivity index against L. amazonensis amastigotes (SI = 26.7 vs. miltefosine SI = 23.1) and its comparable potency to benznidazole against T. cruzi (amastigote IC₅₀ = 3.26 ± 0.34 µM vs. 2.67 ± 0.39 µM), Flucofuron is positioned as a mechanistically distinct lead compound for antikinetoplastid drug discovery programs [1]. Its programmed cell death mechanism via mitochondrial disruption offers an alternative pathway for targeting parasites resistant to current nitroheterocyclic therapies. Procurement for structure-activity relationship (SAR) studies, combination therapy screening, and resistance mechanism elucidation is supported by the compound's established in vitro efficacy and selectivity profile.

Anthelmintic Screening in C. elegans

Flucofuron's validation as one of only three novel anthelmintic hits among 400 compounds screened in a C. elegans motility assay establishes its utility as a positive control and tool compound for nematode biology research [2]. The confirmed activity (EC₅₀ within 0.211–23.174 µM range) supports its use in phenotypic screening campaigns targeting parasitic nematodes of agricultural and veterinary importance. Researchers investigating anthelmintic mechanisms of action, drug resistance pathways in nematodes, or cross-phylum antiparasitic efficacy should prioritize Flucofuron over untested phenylurea analogs.

Antiamoebic Drug Development for N. fowleri

Flucofuron's potent activity against N. fowleri trophozoites (IC₅₀ = 2.47–2.58 µM) and, critically, its enhanced potency against the resistant cyst stage (IC₅₀ = 0.88 µM) position it as a high-priority research compound for primary amoebic meningoencephalitis (PAM) therapeutic development [3]. The 2.8-fold greater potency against cysts versus trophozoites is a rare pharmacological property that addresses a key clinical challenge in PAM treatment—the persistence of dormant cysts that seed recurrence. Procurement is indicated for laboratories conducting antiamoebic susceptibility testing, mechanism-of-action studies targeting cyst viability pathways, or in vivo efficacy evaluation in animal models of PAM.

Analytical Reference Standard for Sorafenib/Regorafenib Impurities

Flucofuron (CAS 370-50-3) is structurally characterized as an impurity in the synthesis of the kinase inhibitors sorafenib and regorafenib [4]. Its symmetrical bisaryl urea scaffold, derived from 4-chloro-3-(trifluoromethyl)phenyl precursors, matches key substructures in these FDA-approved anticancer agents. Procurement as an analytical reference standard supports method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) involving sorafenib tosylate and related formulations. This application is distinct from the compound's biological research utility and is supported by vendor-supplied characterization data compliant with regulatory guidelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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